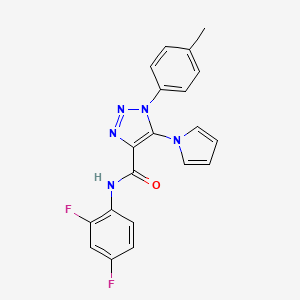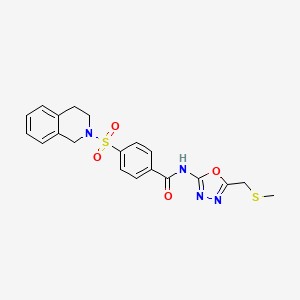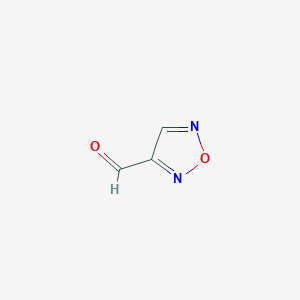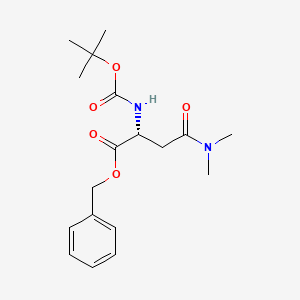![molecular formula C32H36N4O2 B2397524 N,N'-(3',4-二甲基-1',2'-二氢-[1,1'-联苯]-3,4'-二基)双(4-(二甲氨基)苯甲酰胺) CAS No. 392249-50-2](/img/structure/B2397524.png)
N,N'-(3',4-二甲基-1',2'-二氢-[1,1'-联苯]-3,4'-二基)双(4-(二甲氨基)苯甲酰胺)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide is a complex organic compound with a unique structure that includes multiple dimethylamino groups and benzamide functionalities
科学研究应用
4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Potential use in studying enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and smart polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the benzoyl intermediate: This step involves the reaction of 4-(dimethylamino)benzoyl chloride with an amine to form the benzoyl intermediate.
Cyclohexadiene formation: The intermediate is then reacted with a substituted cyclohexadiene under specific conditions to form the cyclohexa-1,5-dien-1-yl structure.
Final coupling: The final step involves coupling the cyclohexadiene intermediate with another benzamide derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclohexadienes.
作用机制
The mechanism of action of 4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can interact with proteins and enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Similar Compounds
4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
4-(dimethylamino)benzaldehyde: Used in organic synthesis and as a precursor for other compounds.
N,N-dimethylbenzamide: Utilized in various chemical reactions and as an intermediate in synthesis.
Uniqueness
4-(dimethylamino)-N-(4-{3-[4-(dimethylamino)benzamido]-4-methylphenyl}-2-methylcyclohexa-1,5-dien-1-yl)benzamide is unique due to its complex structure, which allows for multiple functional interactions and applications. Its combination of dimethylamino and benzamide groups provides versatility in chemical reactivity and biological activity.
属性
IUPAC Name |
4-(dimethylamino)-N-[4-[3-[[4-(dimethylamino)benzoyl]amino]-4-methylphenyl]-2-methylcyclohexa-1,5-dien-1-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O2/c1-21-7-8-26(20-30(21)34-32(38)24-11-16-28(17-12-24)36(5)6)25-13-18-29(22(2)19-25)33-31(37)23-9-14-27(15-10-23)35(3)4/h7-18,20,25H,19H2,1-6H3,(H,33,37)(H,34,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSYFMLCGGGBWDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(C1)C2=CC(=C(C=C2)C)NC(=O)C3=CC=C(C=C3)N(C)C)NC(=O)C4=CC=C(C=C4)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(tert-butyl)-3-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)urea](/img/structure/B2397441.png)
![1-(3,4-Dimethylphenyl)-4-[2-(2-methylpyrazol-3-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2397442.png)
![N-methyl-2-{2-[1-(3-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-phenylacetamide](/img/structure/B2397443.png)

![N-(3-methoxybenzyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2397446.png)
![2-[3-{[(2-Chlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2397447.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2397448.png)



![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2397457.png)

![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B2397462.png)

